N-(3-aminopropyl)-2-methoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is a chemical compound with the molecular formula C7H14N2O · HCl. It is an aminoalkyl methacrylamide derivative, known for its primary amine group which provides pH-responsiveness and affinity for anionic drugs. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-methoxyacetamide hydrochloride typically involves the reaction of 1,3-diaminopropane with methacrylic anhydride in the presence of hydroquinone. The reaction is carried out in a dihydrogen chloride solution to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions.
Polymerization: It can be polymerized with other monomers to form copolymers.
Conjugation Reactions: The amine group can be conjugated with other chemical structures for various applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Polymerization: Initiators such as ammonium persulfate and 2,2′-azobis(2-amidinopropane) dihydrochloride are used.
Conjugation: Reagents like N-hydroxysuccinimide esters are used for conjugation reactions.
Major Products
The major products formed from these reactions include various copolymers and conjugated compounds that have applications in drug delivery and diagnostics .
Scientific Research Applications
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Gene Delivery: Used in the preparation of copolymers and cross-linked micelles for gene delivery systems.
Drug Delivery: Employed in the development of drug delivery systems due to its pH-responsiveness and affinity for anionic drugs.
Diagnostics: Utilized in diagnostic applications for its ability to conjugate with various chemical structures.
Mechanism of Action
The primary amine group in N-(3-aminopropyl)-2-methoxyacetamide hydrochloride allows it to interact with anionic drugs and other chemical structures. This interaction is primarily driven by electrostatic forces and hydrogen bonding. The compound’s pH-responsiveness enables it to release drugs or other molecules in response to changes in pH, making it useful in targeted drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- 2-aminoethyl methacrylate hydrochloride
- N-(3-dimethylaminopropyl)methacrylamide
Uniqueness
N-(3-aminopropyl)-2-methoxyacetamide hydrochloride stands out due to its methoxyacetamide group, which provides additional chemical stability and unique reactivity compared to similar compounds. This makes it particularly useful in applications requiring stable and responsive chemical structures .
Properties
CAS No. |
2248401-38-7 |
---|---|
Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
182.6 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.